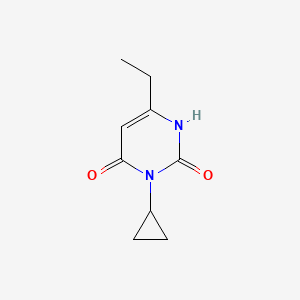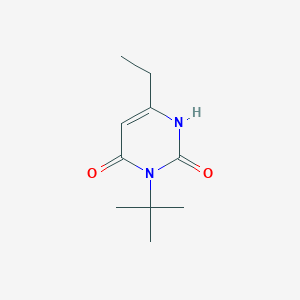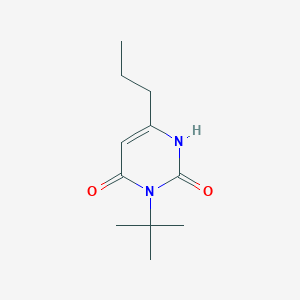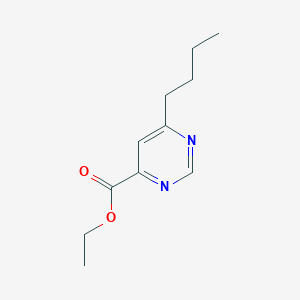![molecular formula C14H10ClNO B1490502 2-[4-(Chloromethyl)phenoxy]benzonitrile CAS No. 1038977-56-8](/img/structure/B1490502.png)
2-[4-(Chloromethyl)phenoxy]benzonitrile
Overview
Description
2-[4-(Chloromethyl)phenoxy]benzonitrile (2-CM-PBN) is a chemical compound that has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments.
Scientific Research Applications
Organic Synthesis
2-[4-(Chloromethyl)phenoxy]benzonitrile is a valuable intermediate in organic synthesis. Its chloromethyl group can undergo various substitution reactions, making it a versatile building block for constructing complex organic molecules. It can participate in nucleophilic substitution reactions to introduce various functional groups, aiding in the synthesis of pharmaceuticals, agrochemicals, and polymers .
Pharmaceutical Research
In pharmaceutical research, this compound’s reactivity with nucleophiles can be harnessed to create novel drug candidates. Its ability to link aromatic systems through the phenoxy group is particularly useful in the design of drugs that require precise spatial orientation for effective binding to biological targets .
Material Science
The chloromethyl group of 2-[4-(Chloromethyl)phenoxy]benzonitrile can be used to modify the surface properties of materials. For instance, it can be grafted onto polymers to alter their hydrophobicity or to introduce additional functional groups that can interact with other substances, which is beneficial in creating specialized coatings or additives .
Agricultural Chemistry
In the field of agricultural chemistry, this compound can be used to synthesize new pesticides or herbicides. The benzonitrile moiety is a common feature in many agrochemicals, and the introduction of the chloromethylphenoxy group can lead to compounds with enhanced activity or selectivity .
Analytical Chemistry
2-[4-(Chloromethyl)phenoxy]benzonitrile can serve as a standard or reagent in analytical chemistry. Its unique structure allows it to be used in chromatographic methods for the separation and identification of complex mixtures, or as a precursor for creating specific detection reagents .
Environmental Research
This compound’s potential for transformation into various derivatives makes it a subject of interest in environmental research. Scientists can study its degradation products or its behavior in different environmental conditions, contributing to our understanding of chemical persistence and bioaccumulation .
Catalysis
The phenoxy and chloromethyl groups present in 2-[4-(Chloromethyl)phenoxy]benzonitrile can be utilized in catalysis research. They can act as ligands or modifiers in catalytic systems, influencing the activity and selectivity of catalysts used in industrial chemical processes .
Biochemistry
Lastly, in biochemistry, this compound can be used to probe the structure and function of enzymes that interact with chlorinated aromatics. It can act as a substrate or inhibitor in enzymatic assays, helping to elucidate enzyme mechanisms or to screen for enzyme inhibitors .
properties
IUPAC Name |
2-[4-(chloromethyl)phenoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-9-11-5-7-13(8-6-11)17-14-4-2-1-3-12(14)10-16/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFCNUZMGFTEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Chloromethyl)phenoxy]benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1490421.png)











